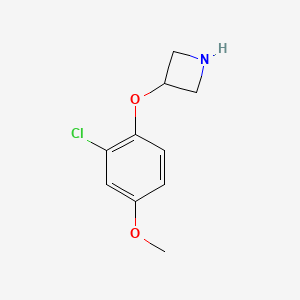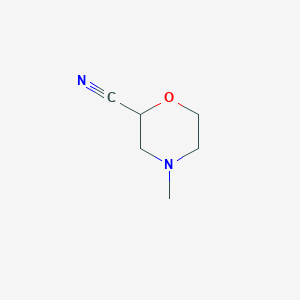
4-Méthylmorpholine-2-carbonitrile
Vue d'ensemble
Description
4-Methylmorpholine-2-carbonitrile is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.15600 . It is used in various scientific research applications due to its unique molecular structure.
Molecular Structure Analysis
The molecular structure of 4-Methylmorpholine-2-carbonitrile consists of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 126.07900 .Chemical Reactions Analysis
4-Methylmorpholine-2-carbonitrile has been studied in the context of urethane formation. In the presence of catalysts, the reaction mechanism differs significantly from the catalyst-free case and includes seven steps .Applications De Recherche Scientifique
Catalyseur de synthèse de polyuréthane
4-Méthylmorpholine-2-carbonitrile: a été étudié pour son efficacité en tant que catalyseur dans la synthèse de polyuréthanes (PU) . Les PU sont des polymères polyvalents utilisés dans diverses applications industrielles, notamment les mousses flexibles et rigides, les peintures, les revêtements, les adhésifs, les emballages, l'isolation, les fils de vêtements et les fibres synthétiques. L'étude suggère que le this compound est un catalyseur plus efficace que la morpholine, ce qui peut être attribué à la différence de leur affinité protonique (PA).
Étude du mécanisme de réaction organocatalytique
Le composé a été utilisé pour comprendre le mécanisme de réaction organocatalytique dans la formation de l'uréthane . Des études théoriques ont été menées pour comparer les mécanismes réactionnels avec et sans catalyseurs, fournissant des informations sur le processus catalytique et optimisant les géométries et les propriétés thermodynamiques des réactifs.
Réactions de couplage croisé dans la synthèse de médicaments
This compound: est impliqué dans la synthèse de 1H-indole-2-carbonitriles hautement fonctionnalisés . Ces composés sont des blocs de construction clés dans les médicaments, les produits naturels, les produits pharmaceutiques, les alcaloïdes et les produits agrochimiques. Les réactions de couplage croisé utilisées dans cette synthèse sont cruciales pour la découverte de nouveaux candidats médicaments.
Synthèse de dérivés du thiophène
Ce composé joue un rôle dans la synthèse de dérivés du thiophène, qui sont importants en chimie médicinale en raison de leurs effets biologiques . Les analogues à base de thiophène sont des composés potentiellement biologiquement actifs et sont utilisés pour améliorer les composés avancés avec divers effets biologiques.
Inhibiteurs de corrosion
Les dérivés du thiophène synthétisés à l'aide de This compound sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Ces composés aident à protéger les matériaux contre la corrosion, prolongeant leur durée de vie et leur fiabilité.
Avancement des semi-conducteurs organiques
Les dérivés du thiophène, dont la synthèse implique This compound, contribuent à l'avancement des semi-conducteurs organiques . Ils sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED), mettant en évidence l'importance du composé en science des matériaux et en électronique.
Orientations Futures
Mécanisme D'action
Target of Action
4-Methylmorpholine-2-carbonitrile primarily targets the formation of urethane . It acts as a catalyst in the reaction between phenyl isocyanate and butan-1-ol . The role of this compound is significant in the synthesis of polyurethane, a versatile polymer used in various industrial applications .
Mode of Action
The compound interacts with its targets by accelerating the reaction of phenyl isocyanate and butan-1-ol . This interaction leads to the formation of urethane . The reaction mechanism in the presence of 4-Methylmorpholine-2-carbonitrile differs significantly from the catalyst-free case and includes seven steps .
Biochemical Pathways
The biochemical pathway affected by 4-Methylmorpholine-2-carbonitrile is the synthesis of urethane . The compound acts as a catalyst, speeding up the reaction and leading to the formation of urethane . The downstream effects include the production of polyurethane, which has numerous industrial applications .
Result of Action
The result of the action of 4-Methylmorpholine-2-carbonitrile is the formation of urethane . This leads to the production of polyurethane, a versatile polymer with applications in flexible and rigid foam, paint, coating, adhesive, packaging, insulation, clothing yarn, and synthetic fiber .
Analyse Biochimique
Biochemical Properties
4-Methylmorpholine-2-carbonitrile plays a significant role in biochemical reactions, particularly as a catalyst in the formation of urethane . It interacts with enzymes such as morpholine monooxygenase, which catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . This interaction is crucial for the degradation of morpholine and its derivatives, highlighting the importance of 4-Methylmorpholine-2-carbonitrile in biochemical pathways .
Cellular Effects
The effects of 4-Methylmorpholine-2-carbonitrile on various cell types and cellular processes are profound. It influences cell function by acting as a catalyst in the synthesis of polyurethanes, which are used in various industrial applications . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific enzymes and proteins involved in these processes .
Molecular Mechanism
At the molecular level, 4-Methylmorpholine-2-carbonitrile exerts its effects through binding interactions with biomolecules. It acts as a catalyst in the formation of urethane by facilitating the reaction between phenyl isocyanate and butan-1-ol . This catalytic activity involves multiple steps and the formation of intermediate complexes, which are crucial for the overall reaction mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylmorpholine-2-carbonitrile change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Methylmorpholine-2-carbonitrile remains stable under specific conditions, but its activity can decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-Methylmorpholine-2-carbonitrile vary with different dosages in animal models. At low doses, the compound acts as an effective catalyst without causing significant adverse effects . At high doses, it can exhibit toxic effects, including skin corrosion and severe eye damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-Methylmorpholine-2-carbonitrile is involved in metabolic pathways that include the degradation of morpholine . The compound interacts with enzymes such as morpholine monooxygenase, which catalyzes the conversion of morpholine to 2-(2-aminoethoxy) acetic acid . This pathway is crucial for the biodegradation of morpholine and its derivatives, emphasizing the role of 4-Methylmorpholine-2-carbonitrile in metabolic processes .
Transport and Distribution
Within cells and tissues, 4-Methylmorpholine-2-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Methylmorpholine-2-carbonitrile is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell .
Propriétés
IUPAC Name |
4-methylmorpholine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCPDVSPWGQWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)

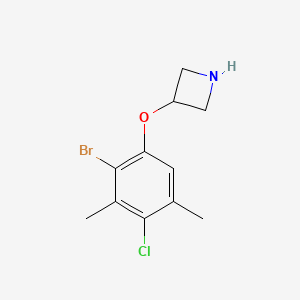
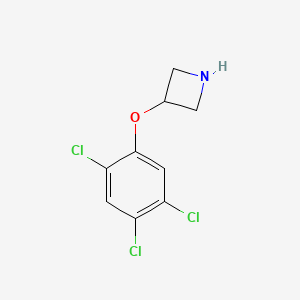

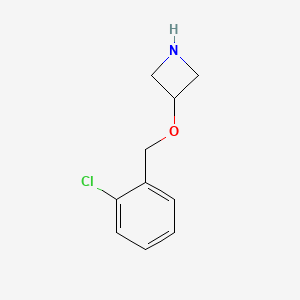
![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)
![1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1441654.png)


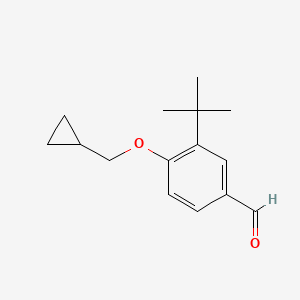
![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)
![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)
